molecular formula C7H18Cl2N2 B2500121 1-(1-Methylpyrrolidin-3-yl)ethanamine;dihydrochloride CAS No. 2260932-44-1

1-(1-Methylpyrrolidin-3-yl)ethanamine;dihydrochloride

Cat. No.: B2500121
CAS No.: 2260932-44-1
M. Wt: 201.14
InChI Key: XWYSMKREOJYJEQ-UHFFFAOYSA-N
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Description

1-(1-Methylpyrrolidin-3-yl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylpyrrolidin-3-yl)ethanamine;dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.

    Methylation: The methylation of the pyrrolidine ring is achieved using methyl iodide or methyl bromide in the presence of a base like sodium hydride.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylpyrrolidin-3-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Secondary and tertiary amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

1-(1-Methylpyrrolidin-3-yl)ethanamine;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in neurotransmitter modulation.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Methylpyrrolidin-3-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. The exact pathways involved depend on the specific application and target receptor.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methylpyrrolidin-2-yl)methanamine;dihydrochloride
  • 1-(3-Methyloxetan-3-yl)methanamine
  • 1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine;dihydrochloride

Uniqueness

1-(1-Methylpyrrolidin-3-yl)ethanamine;dihydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(1-methylpyrrolidin-3-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-6(8)7-3-4-9(2)5-7;;/h6-7H,3-5,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYSMKREOJYJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(C1)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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